3-(Aminomethyl)-5-bromoaniline
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Overview
Description
3-(Aminomethyl)-5-bromoaniline is an organic compound with the molecular formula C7H9BrN2 It features a bromine atom and an aminomethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-bromoaniline typically involves the bromination of aniline derivatives followed by the introduction of the aminomethyl group. One common method involves the bromination of 3-methyl aniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 3-bromo-5-methyl aniline is then subjected to a Mannich reaction with formaldehyde and ammonia to introduce the aminomethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-5-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like thiols, amines, or alkoxides replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in ethanol for thiol substitution.
Major Products:
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Thiol, amine, or alkoxy derivatives.
Scientific Research Applications
3-(Aminomethyl)-5-bromoaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-bromoaniline depends on its application. In biological systems, it may interact with enzymes or receptors through its aminomethyl and bromine groups, influencing biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
3-(Aminomethyl)-5-chloroaniline: Similar structure but with a chlorine atom instead of bromine.
3-(Aminomethyl)-5-fluoroaniline: Contains a fluorine atom instead of bromine.
3-(Aminomethyl)-5-iodoaniline: Features an iodine atom in place of bromine.
Uniqueness: 3-(Aminomethyl)-5-bromoaniline is unique due to the specific reactivity imparted by the bromine atom, which can participate in various substitution reactions more readily compared to chlorine or fluorine derivatives. This makes it particularly useful in synthetic organic chemistry for introducing diverse functional groups .
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-(aminomethyl)-5-bromoaniline |
InChI |
InChI=1S/C7H9BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 |
InChI Key |
XNMXDYJDFWSWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)CN |
Origin of Product |
United States |
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